7-(pyridin-3-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
9-(4-methylphenyl)-11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O/c1-14-8-10-15(11-9-14)22-19-20(17-6-2-3-7-18(17)30-22)25-23-26-27-28-29(23)21(19)16-5-4-12-24-13-16/h2-13,21-22H,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWKDMVWSQTVFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NN=NN5C3C6=CN=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(pyridin-3-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that combines elements from various heterocycles. The presence of a pyridine ring and a chromene moiety contributes to its diverse biological interactions. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties.
Anticancer Activity
Recent studies have shown that derivatives of chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.
- Case Study: Cytotoxicity Against HEPG2 Cells
A study evaluated the cytotoxicity of several derivatives against human liver carcinoma cells (HEPG2). The results indicated that certain derivatives had IC50 values as low as , suggesting potent antitumor activity .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 7c | 2.70 | HEPG2 |
| 23g | 3.50 | HEPG2 |
| 18a | 4.90 | HEPG2 |
The mechanisms underlying the anticancer effects of these compounds often involve inhibition of critical cellular pathways:
- Tubulin Polymerization Inhibition : Some studies suggest that these compounds may inhibit tubulin polymerization, which is essential for cancer cell division .
- Enzymatic Inhibition : The compounds have also shown activity against various enzymes involved in cancer progression.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from simple precursors. The choice of substituents on the pyridine and chromene rings significantly influences biological activity.
Example Synthetic Pathway
- Starting Materials : Use pyridine derivatives and chromene precursors.
- Reactions : Employ cyclization reactions to form the tetrazole and pyrimidine rings.
- Purification : Isolate and purify the final compound using chromatography techniques.
Comparison with Similar Compounds
Key Observations :
Comparison :
- The vanadium-catalyzed method () offers regioselectivity but requires metal catalysts.
- Solvent-free methods () are eco-friendly but may produce side products like 5,7-dimethyltetrazolo[1,5-a]pyrimidine.
Physicochemical Properties
- Solubility : The para-tolyl group in the target compound enhances lipophilicity compared to methoxy-substituted analogs ().
- Stability : Chloro-substituted derivatives () may exhibit greater stability under acidic conditions due to the electron-withdrawing Cl group.
- Crystallinity : Derivatives with planar substituents (e.g., pyridin-3-yl) may form more ordered crystal structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
